5-Chloro-2-ethoxybenzoic acid

Übersicht

Beschreibung

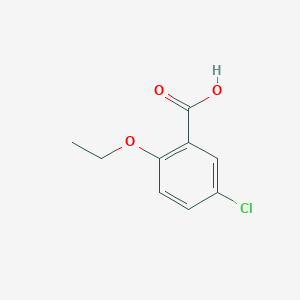

5-Chloro-2-ethoxybenzoic acid is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 5-position and an ethoxy group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethoxybenzoic acid can be achieved through several methods. One common approach involves the chlorination of 2-ethoxybenzoic acid. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-ethoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can modify the benzene ring or the substituents.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Gastrointestinal Motility Disorders

One of the prominent applications of 5-chloro-2-ethoxybenzoic acid is in the development of medications aimed at enhancing gastrointestinal motility. Its derivative, mosapride, acts as a selective serotonin 4 receptor agonist, which has been clinically proven to improve gastrointestinal symptoms associated with chronic gastritis and other motility disorders. The synthesis of mosapride involves the reaction of this compound with specific amines under controlled conditions to yield active pharmaceutical ingredients (APIs) .

Case Study: Mosapride Citrate Dihydrate

A notable case study involves the use of mosapride citrate dihydrate, derived from this compound, which has been successfully utilized in clinical settings to alleviate digestive issues in patients suffering from chronic gastritis. Clinical trials have demonstrated significant improvements in gastrointestinal motility and symptom relief, establishing its efficacy as a therapeutic agent .

Metabolic Disorders

Another area where this compound shows potential is in the treatment of metabolic disorders, particularly diabetes. Research indicates that derivatives of this compound can be incorporated into pharmaceutical formulations that enhance insulin sensitivity or exhibit hypoglycemic effects.

Table 2: Pharmaceutical Formulations Containing this compound Derivatives

| Formulation Type | Active Ingredient | Indication |

|---|---|---|

| Tablets | Mosapride Citrate | Gastrointestinal motility |

| Oral Solutions | Repaglinide | Diabetes Mellitus |

Research Applications

In addition to its therapeutic uses, this compound serves as a valuable reagent in biochemical research. It is utilized in proteomics studies to investigate protein interactions and functions due to its ability to modify protein structures selectively.

Case Study: Proteomics Research

Research involving proteomics has highlighted the utility of this compound as a biochemical tool for studying enzyme activity and protein modifications. Its application has facilitated advancements in understanding cellular mechanisms and disease pathways .

Wirkmechanismus

The mechanism of action of 5-Chloro-2-ethoxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethoxy group and chlorine atom can influence the compound’s binding affinity and specificity, affecting its overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-2-ethoxybenzoic acid

- 5-Fluoro-2-ethoxybenzoic acid

- 5-Chloro-2-methoxybenzoic acid

Comparison

Compared to its analogs, 5-Chloro-2-ethoxybenzoic acid is unique due to the presence of both a chlorine atom and an ethoxy group. This combination can influence its reactivity and properties, making it a valuable compound for specific synthetic and research applications. For instance, the chlorine atom can participate in various substitution reactions, while the ethoxy group can undergo oxidation or reduction, providing versatility in chemical transformations.

Biologische Aktivität

5-Chloro-2-ethoxybenzoic acid (C₉H₉ClO₃) is an aromatic compound that has garnered attention for its biological activities, particularly in the context of herbicidal applications and potential therapeutic uses. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₉ClO₃

- Molecular Weight : Approximately 200.62 g/mol

- Appearance : White to almost white powder or crystalline solid

Biological Activity Overview

This compound exhibits significant biological activity, primarily characterized by its herbicidal properties. It interacts with plant metabolic pathways, inhibiting growth and development in target species while posing risks to non-target organisms. Additionally, research indicates potential applications in medicinal chemistry.

Herbicidal Properties

Research has shown that this compound effectively inhibits the growth of various plant species, making it a candidate for use as a herbicide. Its mechanism involves disrupting metabolic processes essential for plant growth.

Table 1: Herbicidal Activity of this compound

| Plant Species | Concentration (mg/L) | Effect on Growth (%) |

|---|---|---|

| Species A | 50 | 75% inhibition |

| Species B | 100 | 90% inhibition |

| Species C | 200 | 95% inhibition |

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is suggested that the compound may act as an inhibitor of specific enzymes or pathways involved in plant metabolism.

Interaction with Biological Systems

Studies indicate that this compound may also interact with mammalian systems, particularly in relation to gastrointestinal motility. It has been noted as an intermediate in the synthesis of compounds like mosapride, which is a selective serotonin receptor agonist with established gastrointestinal benefits .

Case Studies and Research Findings

- Gastroprokinetic Activity : A study highlighted the synthesis of metabolites derived from mosapride, which includes derivatives of this compound. These metabolites demonstrated varying degrees of serotonin receptor binding affinity, indicating potential therapeutic applications in gastrointestinal disorders .

- Toxicity Assessments : The compound has been classified as harmful if swallowed and may cause skin irritation. Toxicological studies are necessary to assess its safety profile comprehensively for both agricultural and medicinal applications .

- Synthesis and Derivatives : The synthesis of this compound can be achieved through various methods, allowing for the production of derivatives that may enhance its biological activity or reduce toxicity .

Eigenschaften

IUPAC Name |

5-chloro-2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXINMFQXFEZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408295 | |

| Record name | 5-chloro-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62871-12-9 | |

| Record name | 5-chloro-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-chloro-2-ethoxybenzoic acid in pharmaceutical chemistry?

A: this compound serves as a key building block in the synthesis of mosapride [, ]. Mosapride is a medication used to treat gastrointestinal motility disorders. While the provided research focuses on the synthesis of the acid, its role as a precursor to mosapride highlights its pharmaceutical relevance.

Q2: What are the common synthetic routes for producing this compound?

A2: Two primary methods have been explored for synthesizing this compound, both starting from sodium p-aminosalicylate:

- Method 1 []: This approach involves a four-step sequence: esterification, amidation, O-ethylation using ethyl bromide (EtBr), and hydrolysis. This method achieves an overall yield of 57.7%.

- Method 2 []: This route utilizes a similar sequence but employs diethyl sulfate for the O-ethylation step. While the steps are comparable, this method results in a lower overall yield of 47.26%.

Q3: Beyond its use in mosapride synthesis, are there other applications of this compound?

A: Research indicates that this compound is a versatile building block. It can be reacted with a base and subsequently with substituted chlorophosphate derivatives to create phosphonoester compounds []. These phosphonoester compounds can then be further reacted with other molecules like 2-aminomethyl-4-(4-fluorobenzyl)-morpholine. While the specific applications of these final compounds aren't detailed in the provided research, this reaction sequence suggests the potential for this compound to be used in synthesizing a broader range of substituted benzamide derivatives, which are known to have pharmacological activity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.